molecular formula C21H19FN2OS B11330994 4-[(4-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11330994
M. Wt: 366.5 g/mol
InChI Key: MKTMEFYBEYJSHE-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that features a unique combination of fluorophenyl and methylphenyl groups attached to a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications. Key reagents and conditions include:

    Starting Materials: 4-fluorobenzyl chloride, 4-methylphenylamine, and thiourea.

    Reaction Conditions: The initial step involves the reaction of 4-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This is followed by cyclization with 4-methylphenylamine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified cyclopenta[d]pyrimidin-2-one derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H19FN2OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19FN2OS/c1-14-5-11-17(12-6-14)24-19-4-2-3-18(19)20(23-21(24)25)26-13-15-7-9-16(22)10-8-15/h5-12H,2-4,13H2,1H3

InChI Key

MKTMEFYBEYJSHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)F

Origin of Product

United States

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